molecular formula C18H20ClN B050474 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride CAS No. 113009-52-2

1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride

Cat. No. B050474
M. Wt: 285.8 g/mol
InChI Key: BAFXKXJMUGMXJC-RRABGKBLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride, also known as MVE-2, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride has been extensively studied for its potential applications in various fields of science. It has shown promising results as a fluorescent probe for detecting metal ions, such as copper and zinc, in biological and environmental samples. 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride has also been investigated as a potential anti-tumor agent, with studies showing its ability to induce apoptosis in cancer cells. Additionally, 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride has been studied for its potential use as a chiral ligand in asymmetric catalysis.

Mechanism Of Action

The mechanism of action of 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride is not fully understood, but studies have suggested that it may act as a metal ion chelator, leading to the generation of reactive oxygen species and subsequent apoptosis in cancer cells. Additionally, 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride has been shown to bind to the G-quadruplex structure of DNA, which may contribute to its anti-tumor activity.

Biochemical And Physiological Effects

1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, as well as its potential as a fluorescent probe for metal ion detection. However, its effects in vivo have not been extensively studied.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride is its potential as a fluorescent probe for metal ion detection, which could have important applications in environmental and biological research. Additionally, its anti-tumor activity has shown promise in vitro. However, its effects in vivo are not well understood, and further research is needed to determine its potential as a therapeutic agent.

Future Directions

There are several future directions for research on 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride. One area of interest is its potential as a chiral ligand in asymmetric catalysis. Additionally, further studies are needed to understand its mechanism of action and potential as an anti-tumor agent. Finally, its potential as a fluorescent probe for metal ion detection could have important applications in environmental and biological research.

Synthesis Methods

The synthesis of 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride involves the condensation of 2-acetylnaphthalene with 1-methyl-4-piperidone, followed by reduction and quaternization with hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.

properties

CAS RN

113009-52-2

Product Name

1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride

Molecular Formula

C18H20ClN

Molecular Weight

285.8 g/mol

IUPAC Name

1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine;hydrochloride

InChI

InChI=1S/C18H19N.ClH/c1-19-13-11-15(12-14-19)9-10-17-7-4-6-16-5-2-3-8-18(16)17;/h2-11H,12-14H2,1H3;1H/b10-9+;

InChI Key

BAFXKXJMUGMXJC-RRABGKBLSA-N

Isomeric SMILES

CN1CCC(=CC1)/C=C/C2=CC=CC3=CC=CC=C32.Cl

SMILES

CN1CCC(=CC1)C=CC2=CC=CC3=CC=CC=C32.Cl

Canonical SMILES

CN1CCC(=CC1)C=CC2=CC=CC3=CC=CC=C32.Cl

synonyms

1-methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine hydrochloride
B 115
B-115
B115

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.